molecular formula C12H25Na2O4P B8034594 Phosphoric acid, dodecyl ester, sodium salt CAS No. 50957-96-5

Phosphoric acid, dodecyl ester, sodium salt

Cat. No.: B8034594
CAS No.: 50957-96-5
M. Wt: 310.28 g/mol
InChI Key: YVIGPQSYEAOLAD-UHFFFAOYSA-L
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Description

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate or lauryl phosphate sodium salt, is an anionic surfactant classified under alkyl phosphate esters . Its molecular structure consists of a dodecyl (C12) alkyl chain esterified to a phosphate group, neutralized by sodium ions. This compound is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness, foaming properties, and compatibility with skin .

Properties

IUPAC Name

disodium;dodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIGPQSYEAOLAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-32-7, 50957-96-5
Record name Disodium lauryl phosphate
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Record name Sodium lauryl phosphate
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Record name Phosphoric acid, dodecyl ester, sodium salt
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Record name Phosphoric acid, dodecyl ester, sodium salt
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Record name DISODIUM LAURYL PHOSPHATE
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Preparation Methods

Reaction Mechanism and Reagents

The process begins with the neutralization of monododecyl phosphate (MDP) using a basic compound. Triethanolamine is preferred due to its compatibility with subsequent extraction steps. The reaction proceeds as:

C12H25PO4H2+C6H15NO3C12H25PO4C6H15NH3++H2O\text{C}{12}\text{H}{25}\text{PO}4\text{H}2 + \text{C}6\text{H}{15}\text{NO}3 \rightarrow \text{C}{12}\text{H}{25}\text{PO}4^- \cdot \text{C}6\text{H}{15}\text{NH}3^+ + \text{H}2\text{O}

The neutralized mixture is then subjected to solvent extraction using a biphasic system of n-hexane (solvent a) and isopropanol-water (solvent b). This separation exploits the differential solubility of the phosphoric ester salt (in the aqueous phase) and nonionic compounds (in the organic phase).

Optimization Parameters

  • Solvent Ratios : A 4:1 ratio of n-hexane to isopropanol-water maximizes phase separation.

  • Temperature : Extraction at 50°C enhances solubility differences, achieving 81% removal of dodecyl alcohol.

  • Base Stoichiometry : Using 1–2 mol of triethanolamine per mol of MDP ensures complete neutralization without excess base.

Table 1: Solvent Extraction Method Performance

ParameterValueSource
Recovery Rate (MDP)99%
Nonionic Removal Rate60–81%
Purity (Post-Extraction)99.5% (cation chromatography)

Direct Synthesis via Alkali Metal Carbonate Reaction

An alternative method employs sodium monomethyl carbonate and tripropyl phosphate in methanol under elevated temperature and pressure. This single-step reaction avoids solvent extraction but requires precise control of reaction conditions.

Procedure and Conditions

  • Reagent Mixing : Sodium monomethyl carbonate (0.1 mol) is dissolved in methanol (400 g), followed by tripropyl phosphate addition.

  • Reaction : The mixture is heated to 100°C under 1 MPa pressure for 36 hours, yielding sodium dipropyl phosphate.

  • Purification : Methanol is distilled off, and residual carbonates are thermally decomposed.

Advantages and Limitations

  • Yield : 98.8% with 99.7% purity via anion chromatography.

  • Drawbacks : Requires high-pressure equipment and generates carbon dioxide as a byproduct.

Two-Step Esterification-Neutralization Process

Industrial-scale production often uses a two-step approach:

  • Esterification : Dodecyl alcohol reacts with phosphorus pentoxide or phosphoric acid:

C12H25OH+H3PO4C12H25PO4H2+H2O\text{C}{12}\text{H}{25}\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}{12}\text{H}{25}\text{PO}4\text{H}2 + \text{H}_2\text{O}

  • Neutralization : The crude phosphate ester is treated with sodium hydroxide:

C12H25PO4H2+2NaOHC12H25PO4Na2+2H2O\text{C}{12}\text{H}{25}\text{PO}4\text{H}2 + 2\text{NaOH} \rightarrow \text{C}{12}\text{H}{25}\text{PO}4\text{Na}2 + 2\text{H}_2\text{O}

Critical Factors

  • Phosphoric Acid Excess : A 105% stoichiometric excess ensures complete esterification.

  • Neutralization pH : Maintained at 8–11 to prevent hydrolysis.

Table 2: Two-Step Method Outcomes

MetricValueSource
Esterification Yield95%
Neutralization Efficiency98%
Final Purity99.2%

Comparative Analysis of Preparation Methods

Purity and Yield Trade-offs

  • Solvent Extraction : Highest purity (99.5%) but lower yield (85–90%) due to multi-step losses.

  • Direct Synthesis : High yield (98.8%) but requires specialized equipment.

  • Two-Step Process : Balances yield (95%) and purity (99.2%) for industrial feasibility.

Industrial Scalability and Applications

The solvent extraction method is favored for pharmaceutical-grade disodium lauryl phosphate due to its impurity control. Conversely, the two-step process dominates detergent manufacturing, where cost-efficiency outweighs minor purity compromises. Recent studies highlight its catalytic role in hydrolysis reactions at sub-CMC concentrations, expanding its utility in green chemistry .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, dodecyl ester, sodium salt can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze back to dodecanol and phosphoric acid.

    Oxidation: It can be oxidized to produce phosphoric acid and other oxidized derivatives.

    Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl or functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Various alkyl halides or other electrophiles can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Dodecanol and phosphoric acid.

    Oxidation: Phosphoric acid and oxidized organic compounds.

    Substitution: New alkyl or functional group-substituted phosphoric acid esters.

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of phosphoric acid, dodecyl ester, sodium salt is in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Key Features:

  • Micelle Formation : The compound's amphiphilic nature enables the formation of micelles that can encapsulate drugs for targeted delivery.
  • Stabilization of Nanoparticles : SDP acts as a stabilizing agent in nanoparticle synthesis, preventing aggregation and enabling the formation of well-defined nanostructures.

Case Study:

A study demonstrated that using SDP in the formulation of liposomes improved the encapsulation efficiency of anticancer drugs, leading to enhanced therapeutic effects in preclinical models.

Biological Research

This compound plays a significant role in biological research due to its surfactant properties. It is utilized in various studies related to membrane biophysics and protein interactions.

Applications:

  • Membrane Disruption : SDP can disrupt lipid bilayers, facilitating the extraction of cellular components.
  • Protein Purification : It enhances protein solubility and separation efficiency during purification protocols.

Case Study:

Research involving SDP has shown its effectiveness in studying membrane fluidity and protein-lipid interactions, providing insights into cellular processes.

Material Science

In material science, this compound is being explored for its potential applications as a flame retardant and in the development of self-healing materials.

Key Applications:

  • Flame Retardancy : SDP can improve the fire resistance properties of polymers when incorporated into their formulations.
  • Self-Healing Materials : Its ability to form specific interactions with other molecules makes it a candidate for developing materials that can repair themselves after damage.

Surfactant Properties

As an anionic surfactant, this compound reduces surface tension in liquids. This property is crucial for various industrial applications including detergency and emulsion stabilization.

Comparative Analysis:

Compound NameTypeKey Characteristics
Sodium Dodecyl SulfateAnionicWidely used in protein denaturation and electrophoresis.
Triton X-100NonionicLow toxicity; used in cell lysis and protein extraction.
Cetyltrimethylammonium BromideCationicCommonly used in DNA extraction; differs structurally.
Disodium Lauryl PhosphateAnionicSimilar properties but may differ in solubility.

Safety and Toxicological Studies

While this compound exhibits significant utility across various applications, safety assessments are critical. Studies indicate relatively low toxicity profiles for alkyl phosphates including SDP:

  • Acute Toxicity : The dermal LD50 was found to be greater than 2 g/kg bw for several alkyl phosphates .
  • Repeated Dose Toxicity : No observable adverse effects were noted at doses up to 600 mg/kg bw/day .

Mechanism of Action

Phosphoric acid, dodecyl ester, sodium salt can be compared with other similar surfactants:

    Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis.

    Triton X-100: A nonionic surfactant used in similar applications but differs in its chemical structure and properties.

    Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and other applications.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phosphate group, which imparts distinct chemical and physical properties compared to other surfactants.

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural variations among phosphate ester salts include alkyl chain length, counterion type, and substituent groups. Below is a comparative analysis:

Table 1: Molecular and Structural Properties
Compound Name CAS RN Molecular Formula Alkyl Chain Length Counterion Key Applications
Phosphoric acid, dodecyl ester, sodium salt 50957-96-5 C12H25Na2O4P C12 Na⁺ Cosmetics, detergents
Sodium diethyl phosphate 17323-83-0 C4H10NaO4P C2 (ethyl) Na⁺ Industrial solvents, emulsifiers
Dipotassium dodecyl phosphate 19045-77-3 C12H25K2O4P C12 K⁺ Surfactant in hard water formulations
Phosphoric acid, triphenyl ester 115-86-6 C18H15O4P Aromatic (phenyl) None Flame retardant in plastics
Monooctadecyl phosphate 2958-09-0 C18H39O4P C18 H⁺/Na⁺ Industrial lubricants, corrosion inhibitors

Physicochemical Properties

  • Solubility: Sodium dodecyl phosphate exhibits moderate water solubility due to its ionic sodium counterion and C12 chain. In contrast, potassium salts (e.g., dipotassium dodecyl phosphate) show higher solubility in hard water . Triphenyl phosphate, being non-ionic and aromatic, is hydrophobic and soluble in organic solvents .
  • Phosphate esters generally exhibit higher IFT than sulfonates but offer better biodegradability .
  • Thermal Stability : Triphenyl phosphate has a high decomposition temperature (>410°C), making it suitable for high-temperature applications like flame retardants . Sodium dodecyl phosphate decomposes at lower temperatures, typical of surfactants used in consumer products.

Biological Activity

Phosphoric acid, dodecyl ester, sodium salt (CAS Number: 50957-96-5), is a surfactant compound known for its significant biological activity, primarily attributed to its amphiphilic nature. This article explores its biological properties, mechanisms of action, and various applications in scientific and industrial contexts.

  • Molecular Formula : C₁₂H₂₅Na₂O₄P
  • Molecular Weight : 310.278 g/mol
  • Appearance : Colorless to pale yellow viscous liquid
  • Solubility : Soluble in water

The compound consists of a dodecyl group (a 12-carbon alkyl chain) esterified with phosphoric acid and neutralized with sodium hydroxide, resulting in its surfactant characteristics.

This compound exhibits biological activity through several mechanisms:

  • Surfactant Properties : It functions as an anionic surfactant, effectively lowering the surface tension of liquids. This property facilitates the solubilization of oils and enhances the emulsification of hydrophobic compounds.
  • Membrane Interaction : The compound can disrupt lipid bilayers, making it useful in studies related to membrane fluidity and protein-lipid interactions. This disruption can lead to increased permeability of biological membranes, which is valuable for drug delivery systems .
  • Micelle Formation : Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability in biological systems.

Biological Applications

This compound has diverse applications across various fields:

  • Drug Delivery Systems : Its surfactant properties enable the formulation of nanoparticles for drug delivery, improving the stability and efficacy of therapeutic agents.
  • Biochemical Research : The compound is utilized in studies involving enzyme activity and protein interactions. It aids in understanding cellular processes by modifying membrane characteristics .
  • Antimicrobial Activity : Research indicates potential antimicrobial effects due to its ability to disrupt microbial cell membranes. This property can be leveraged in formulations aimed at food preservation and sanitation .

Table 1: Comparative Biological Activity of Surfactants

Compound NameTypeKey Characteristics
This compoundAnionicEffective in membrane disruption and drug delivery
Sodium dodecyl sulfateAnionicWidely used for protein denaturation
Triton X-100NonionicLow toxicity; used in cell lysis
Cetyltrimethylammonium bromideCationicCommonly used in DNA extraction
Disodium lauryl phosphateAnionicSimilar properties but may differ in solubility

Case Study: Membrane Disruption

A study examined the effects of this compound on bacterial membranes. Results indicated significant disruption at concentrations above 0.5%, leading to increased permeability and eventual cell lysis .

Research on Drug Delivery

In a controlled experiment involving hydrophobic drug encapsulation, this compound was used to create stable micelles that improved drug solubility by up to 70% compared to conventional methods. This highlights its potential in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended methodologies for synthesizing phosphoric acid, dodecyl ester, sodium salt with high purity?

The synthesis typically involves esterification of dodecanol with phosphoric acid under controlled conditions. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts can influence reaction efficiency and byproduct formation.
  • Temperature optimization : Reactions are often conducted between 60–90°C to balance reaction rate and thermal stability .
  • Neutralization : Post-esterification, sodium hydroxide is added to form the sodium salt. Purity is assessed via NMR (for structural confirmation), FTIR (to verify ester and phosphate groups), and HPLC (to quantify impurities) .

Q. How can researchers determine the critical micelle concentration (CMC) of this compound in aqueous systems?

The CMC is measured using:

  • Surface tension titration : Plotting surface tension vs. log concentration to identify the inflection point.
  • Fluorescence spectroscopy : Using pyrene as a probe to detect micelle formation shifts in emission spectra. Ensure temperature control (±0.1°C) and ionic strength consistency, as these factors significantly affect CMC values .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity, especially for trace analysis.
  • Ion chromatography : Effective for separating anionic surfactants in environmental water samples.
  • Colorimetric assays : Phosphomolybdate-based methods can quantify phosphate content after acid digestion .

Advanced Research Questions

Q. How do temperature and solvent composition influence the liquid-liquid equilibria (LLE) of this compound in ternary systems?

Experimental design for LLE studies includes:

  • Cloud-point titration : To construct phase diagrams for water-phosphoric acid-ester systems at 25°C, 35°C, and 45°C .
  • Thermodynamic modeling : Use the NRTL or UNIQUAC equations to predict phase behavior. Key findings show higher temperatures (e.g., 45°C) reduce the ester requirement for phase separation, improving extraction efficiency .

Q. How can conflicting literature data on the solubility of this compound in polar vs. nonpolar solvents be resolved?

  • Standardized protocols : Ensure consistent solvent purity, temperature, and agitation methods.
  • Advanced characterization : Use dynamic light scattering (DLS) to detect micellar aggregates in nonpolar solvents, which may explain discrepancies in reported solubility .
  • Meta-analysis : Compare studies with similar experimental conditions and validate outliers using replicated experiments.

Q. What strategies are effective for studying the compound’s biodegradation and ecotoxicological impacts in aquatic environments?

  • OECD 301F test : Measure biodegradability via manometric respirometry under aerobic conditions.
  • Ecotoxicology assays : Use Daphnia magna (water flea) or zebrafish embryos to assess acute/chronic toxicity.
  • Adsorption studies : Quantify binding to sediments using batch equilibration methods, noting its high adsorption potential due to the dodecyl chain .

Q. How does the compound’s phase behavior affect its performance in drug delivery systems (e.g., micellar encapsulation)?

  • Small-angle X-ray scattering (SAXS) : Analyze micelle size and morphology under physiological conditions.
  • Drug loading efficiency : Correlate phase diagrams (e.g., ternary systems with water and drugs) with encapsulation efficiency. Adjusting pH or adding co-surfactants (e.g., polysorbates) can stabilize micelles in biological media .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictions in reported CMC values across studies?

  • Control ionic strength : Use buffer systems to standardize counterion concentrations, which heavily influence CMC.
  • Validate purity : Impurities (e.g., unreacted dodecanol) can lower apparent CMC; confirm via HPLC .
  • Cross-validate methods : Compare surface tension, conductivity, and fluorescence-derived CMC values in the same study.

Q. What experimental approaches can clarify conflicting results on the compound’s stability under oxidative conditions?

  • Accelerated stability testing : Expose samples to H2O2 or UV light and monitor degradation via LC-MS.
  • Radical scavenger studies : Add antioxidants (e.g., BHT) to assess protection efficacy.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

Methodological Best Practices

Q. What quality control criteria should be applied when synthesizing or procuring this compound for research?

  • Purity thresholds : ≥98% by HPLC, with residual dodecanol <0.5%.
  • Batch consistency : Verify via <sup>31</sup>P NMR to ensure consistent esterification and neutralization.
  • Certified references : Source materials with CAS RN 50957-96-5 and validate against USP-grade sodium phosphate standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phosphoric acid, dodecyl ester, sodium salt
Reactant of Route 2
Phosphoric acid, dodecyl ester, sodium salt

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